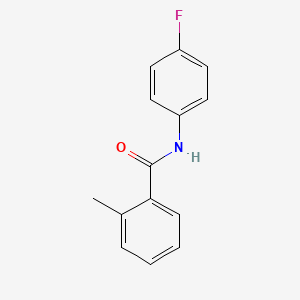

N-(4-fluorophenyl)-2-methylbenzamide

Description

Overview of the Benzamide (B126) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, is a quintessential example of such a scaffold. Its prevalence in approved drugs and clinical candidates underscores its significance. The amide linkage provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition at receptor surfaces. Furthermore, the two aromatic rings of N-aryl benzamides offer a platform for extensive substitution, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to achieve desired biological activity and selectivity. This versatility has led to the development of benzamide-containing compounds with a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netnanobioletters.com

Significance of Halogenation, Specifically Fluorine Substitution, in Modulating Pharmacological Properties of Aromatic Amides

The introduction of halogen atoms, particularly fluorine, is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. nih.gov Fluorine's unique characteristics, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, allow it to profoundly influence a molecule's pharmacological profile without significantly increasing its size. polyu.edu.hknih.gov

Key effects of fluorine substitution in aromatic amides include:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450. Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the compound's half-life and bioavailability. polyu.edu.hkmdpi.com

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, leading to more favorable interactions with the target protein. It can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity and potency. nih.govpolyu.edu.hk

Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action. researchgate.net

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. This can affect the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and receptor interaction. polyu.edu.hknih.gov

The strategic placement of fluorine has been instrumental in the success of numerous drugs, and its application to the benzamide scaffold continues to be an area of active research. nih.gov

Positional Isomerism and Substituent Effects on the Biological Activity of Benzamide Derivatives

The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzoyl and the N-phenyl rings. This phenomenon, known as positional isomerism, is a critical consideration in structure-activity relationship (SAR) studies. The placement of a functional group can dramatically alter a compound's shape, electronic properties, and ability to interact with its biological target. researchgate.net

For example, studies on substituted N-phenylbenzamides have shown that moving a substituent from the ortho to the meta or para position can lead to significant changes in activity. mdpi.com Similarly, the electronic effects of a substituent—whether it is electron-donating or electron-withdrawing—can influence the reactivity and binding mode of the entire molecule. nih.gov Research on biphenyl (B1667301) peptidomimetic amphiphiles demonstrated that varying the spatial positioning of hydrophobic and hydrophilic substituents significantly impacted their antimicrobial efficacy against different bacterial strains, highlighting the importance of molecular shape. evitachem.com In some novel oxazolidinone derivatives, a linear attachment of a benzotriazole (B28993) moiety resulted in greater potency compared to an angular attachment, showcasing the profound impact of isomeric positioning on biological function. researchgate.net

| Compound Series | Isomeric Variation | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Biphenyl Peptidomimetics | Change in substitution pattern (e.g., 2,4'- vs 3,4'-) | Altered antimicrobial spectrum and potency against Gram-negative bacteria. | evitachem.com |

| Oxazolidinone Derivatives | Linear vs. Angular attachment of benzotriazole | Linearly attached isomer showed higher antibacterial potency. | researchgate.net |

| N-benzyl-2-fluorobenzamides | Substitution on the N-benzyl ring | Influenced dual-target binding affinity for EGFR and HDAC3. | researchgate.net |

N-(4-Fluorophenyl)-2-methylbenzamide as a Prototype for Investigating Structure-Function Relationships in Substituted Benzamides

The compound this compound serves as an excellent prototype for exploring the intricate structure-function relationships within the substituted benzamide class. It strategically combines two key substituents whose positional effects are of significant interest in medicinal chemistry: a para-fluoro group on the N-phenyl ring and an ortho-methyl group on the benzoyl ring.

The para-fluoro substituent is a classic example of using halogenation to enhance pharmacological properties. Its placement at the 4-position of the N-phenyl ring is known to influence metabolic stability and receptor interactions, as seen in various series of biologically active benzamides. mdpi.comnih.gov

The ortho-methyl group on the benzoyl ring introduces a steric constraint that can significantly impact the molecule's conformation. In related structures, such as 2-methyl-N-phenylbenzamide and N-(4-chlorophenyl)-2-methylbenzamide, the presence of this ortho-methyl group forces the conformation of the C=O bond to be syn to it. rsc.orgmdpi.com This fixed orientation can influence the dihedral angle between the two aromatic rings and dictate how the molecule presents its hydrogen bonding groups to a receptor, thereby affecting biological activity. mdpi.com

| Structural Feature | Position | Predicted Influence on Properties | Rationale from Analogous Compounds |

|---|---|---|---|

| Fluorine | para-position on N-phenyl ring | Modulates electronics, metabolic stability, and lipophilicity. | mdpi.com |

| Methyl Group | ortho-position on benzoyl ring | Induces steric hindrance, influences conformation (dihedral angle), and can affect binding. | rsc.orgmdpi.com |

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXORULDOCYGHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for N 4 Fluorophenyl 2 Methylbenzamide and Analogues

Classical Amide Bond Formation Strategies: Advances and Limitations

The traditional synthesis of N-aryl benzamides, including N-(4-fluorophenyl)-2-methylbenzamide, has long relied on robust and well-established methods. These approaches typically involve the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

Coupling Reagent-Mediated Amidation Protocols

The direct condensation of a carboxylic acid, such as 2-methylbenzoic acid, with an amine like 4-fluoroaniline (B128567) is thermodynamically unfavorable and requires an activating agent, commonly known as a coupling reagent. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting amidation.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are foundational coupling reagents. youtube.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture. peptide.com To mitigate side reactions and prevent racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in combination with carbodiimides. nih.gov

Phosphonium- and aminium/uronium-based reagents represent another major class of coupling agents. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient. peptide.com They activate the carboxylic acid by forming an activated ester, which readily reacts with the amine. These reagents are often preferred due to their high reactivity, faster reaction times, and the formation of water-soluble byproducts, simplifying purification. peptide.comresearchgate.net

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Limitations |

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | Widely available, cost-effective | Byproduct precipitation (DCC), potential for racemization and side reactions |

| Phosphonium Salts | BOP, PyAOP | Forms activated benzotriazolyl ester | High efficiency, low racemization, useful for sterically hindered couplings peptide.com | Forms carcinogenic HMPA byproduct (BOP) peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Forms activated benzotriazolyl ester or exists as more reactive guanidinium (B1211019) form peptide.com | High yields, rapid reactions, soluble byproducts peptide.com | Higher cost compared to carbodiimides |

Acid Halide Routes and Ester Aminolysis

Two of the most fundamental methods for amide synthesis involve the use of acid halides or esters as precursors. ncert.nic.in

The acid halide route is a two-step process. First, the carboxylic acid (2-methylbenzoic acid) is converted into a more reactive acid halide, typically 2-methylbenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ncert.nic.in The resulting acid chloride is then reacted with the amine (4-fluoroaniline). This reaction is generally fast and efficient but produces stoichiometric amounts of acidic byproduct (HCl), which must be neutralized by adding a base, often pyridine (B92270) or an excess of the amine itself. ncert.nic.inyoutube.com

Ester aminolysis involves the reaction of an ester, such as methyl 2-methylbenzoate, with an amine. This method is generally less reactive than the acid halide route and often requires heating. nih.govsciencemadness.org The reaction is an equilibrium process, and strategies to drive it to completion may be necessary. Despite its lower reactivity, this pathway is advantageous when the corresponding acid chloride is unstable or difficult to prepare. The use of alkali metal amidoboranes (like NaNH₂BH₃) has been shown to facilitate the rapid and efficient conversion of esters to amides at room temperature. nih.gov

Table 2: Comparison of Classical Amidation Precursors

| Method | Precursor from 2-methylbenzoic acid | Reagents for Amidation | Conditions | Byproducts |

| Acid Halide Route | 2-methylbenzoyl chloride | 4-fluoroaniline, base (e.g., pyridine) | Typically fast, often at room temperature | HCl (neutralized by base) |

| Ester Aminolysis | Methyl 2-methylbenzoate | 4-fluoroaniline | Often requires heat or catalysts | Alcohol (e.g., methanol) |

Modern and Sustainable Synthetic Routes for Substituted Benzamides

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing amide bonds, moving away from the limitations of classical approaches.

Regioselective C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful strategy for forming C–N bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org In the context of synthesizing substituted benzamides, this approach can involve the activation of a C–H bond on one of the aromatic rings, directed by a functional group already present on the molecule.

For instance, an existing amide group on a substrate can act as a directing group, guiding a transition metal catalyst (commonly palladium or rhodium) to selectively activate and functionalize a specific C–H bond, typically at the ortho position. nih.govthieme-connect.com This allows for the direct arylation of benzamides. While not a direct route to this compound from unsubstituted precursors in one step, this methodology is crucial for the synthesis of complex analogues, where a pre-formed benzamide (B126) is further elaborated. thieme-connect.com The development of methods for the regioselective C-H functionalization of the less reactive six-membered rings in fused heterocyclic systems highlights the ongoing challenges and advances in this field. nih.gov

Transition-Metal Catalyzed Amidation Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl amides. syr.eduacs.org This methodology allows for the direct formation of the C–N bond by coupling an aryl halide or pseudohalide with an amide. To synthesize this compound, this could involve reacting 2-methylbenzamide (B88809) with 4-fluorobromobenzene or, alternatively, 4-fluoroaniline with 2-methylbromobenzene.

The success of these reactions is highly dependent on the choice of the ancillary phosphine (B1218219) ligand attached to the palladium center. syr.edu Bidentate ligands like Xantphos and bulky, electron-rich monodentate biaryl phosphine ligands are particularly effective, as they promote the key steps of the catalytic cycle: oxidative addition, amide binding, and reductive elimination. nih.govorganic-chemistry.org These catalytic systems exhibit broad substrate scope and functional group tolerance, largely supplanting harsher, traditional methods like the copper-mediated Goldberg reaction. syr.edunih.gov Recent developments have even enabled the use of more challenging and less expensive aryl chlorides as coupling partners. nih.gov

Table 3: Key Components in Palladium-Catalyzed Amidation

| Component | Role in Catalytic Cycle | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂, [(allyl)PdCl]₂ nih.gov |

| Phosphine Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination | Xantphos, XPhos, JackiePhos nih.govorganic-chemistry.org |

| Base | Deprotonates the amide/amine nucleophile, facilitates ligand exchange | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Substrates | Aryl Halide/Pseudohalide + Amide/Amine | 4-fluorobromobenzene + 2-methylbenzamide |

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In benzamide synthesis, this involves developing methods that are solvent-free, use less toxic reagents, and maximize atom economy. tandfonline.comuclouvain.be

One notable green approach is the use of enol esters, such as vinyl benzoate, as acyl donors for the N-benzoylation of anilines. tandfonline.comtandfonline.com This reaction can proceed under solvent-free and activation-free conditions, with the amine directly reacting with the enol ester at room temperature to produce the benzamide in good yields. tandfonline.comtandfonline.com The only byproduct is a volatile and relatively benign ketone or aldehyde.

Another strategy involves the direct catalytic formation of amides from carboxylic acids and amines, avoiding stoichiometric activators. nih.gov While challenging, methods using catalysts based on elements like boron or employing transition metals for the dehydrogenative coupling of alcohols and amines are being developed. nih.gov For example, ruthenium PNNH complexes have been shown to catalyze the formation of amides from alcohols and amines at near-ambient temperatures, releasing only hydrogen gas as a byproduct. nih.gov The use of greener solvents, selected through computational screening, also plays a crucial role in minimizing the environmental footprint of pharmaceutical production, where solvents constitute a major portion of chemical waste. mdpi.com

Table 4: Comparison of Traditional vs. Green Synthesis Approaches

| Green Chemistry Principle | Traditional Method (e.g., Acid Halide) | Green Alternative |

| Atom Economy | Poor; generates stoichiometric salt waste. | High; dehydrogenative coupling produces only H₂. nih.gov |

| Reagent Toxicity | Uses toxic reagents like thionyl chloride. | Uses less hazardous enol esters. tandfonline.comtandfonline.com |

| Solvent Use | Often requires organic solvents for reaction and purification. | Solvent-free conditions or use of benign solvents like water or ethanol. tandfonline.comresearchgate.net |

| Energy Consumption | May require heating for ester aminolysis. | Room temperature reactions are possible. tandfonline.com |

Multicomponent Reactions (MCRs) for Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular diversity. nih.gov These reactions are highly valued for their atom economy, convergence, and operational simplicity, making them ideal for the construction of compound libraries for drug discovery. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, several MCRs utilize N-aryl amides as key building blocks or yield them as products, indicating the potential for developing such a route. For instance, the Ugi reaction, a classic four-component reaction, combines an isocyanide, a carboxylic acid, an amine, and a carbonyl compound to produce α-acylaminoamides. nih.gov By selecting 2-methylbenzoic acid and 4-fluoroaniline as the acid and amine components, respectively, a scaffold related to the target compound could be envisioned.

Recent innovations in MCRs have expanded their scope. Phosphine-triggered multicomponent reactions of arynes and aldehydes have been shown to produce a variety of stable pentacovalent phosphoranes. rsc.org Additionally, palladium-catalyzed MCRs involving arynes and directed C-H activation have been developed to furnish complex biaryl structures. nih.gov Another approach involves the three-component coupling of arynes, nucleophiles (like amines), and carbon dioxide (CO2) to synthesize heterocyclic structures such as benzoxazinones. mdpi.com The efficiency of these reactions often depends on the electronic properties of the reactants; electron-rich and neutral imines, for example, tend to give higher yields in CO2-involved cyclizations. mdpi.com

The table below illustrates a conceptual framework for how components in a well-known MCR could be chosen to target analogues of this compound.

Table 1: Conceptual Ugi-type Reaction for Analogue Synthesis

| Component 1 (Acid) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Aldehyde) | Potential Product Class |

|---|---|---|---|---|

| 2-Methylbenzoic acid | 4-Fluoroaniline | tert-Butyl isocyanide | Formaldehyde | α-Acylaminoamide |

| Benzoic acid | Aniline (B41778) | Cyclohexyl isocyanide | Acetaldehyde | α-Acylaminoamide |

Diastereoselective and Enantioselective Synthesis of Chiral Benzamide Derivatives

The synthesis of chiral benzamides is of significant interest due to the differential biological activity often exhibited by enantiomers of drug molecules. nih.gov Chirality in benzamide derivatives can arise from stereocenters on the N- or C-substituents or from axial chirality (atropisomerism) due to restricted rotation around the Ar-C(O) or N-Ar bonds.

Atropisomeric Benzamides: Tertiary aromatic amides with appropriate ortho-substitution can exhibit axial chirality. nih.govdatapdf.com The development of catalytic, enantioselective methods to access these atropisomers is an emerging field. One notable approach involves the peptide-catalyzed enantioselective bromination of substituted benzamides. nih.govdatapdf.comacs.org In this method, a simple tetrapeptide catalyst can facilitate the bromination of benzamide substrates, leading to products with high enantiomeric ratios (er). For example, an ortho-methyl-substituted benzamide was converted to its brominated, atropisomeric product in 69% yield and a 93:7 enantiomeric ratio. nih.gov

Table 2: Enantioselective Bromination of Substituted Benzamides

| Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 18 | 19 | 69 | 93:7 |

| 20 | 21 | 90 | 92:8 |

| 22 | 23 | 89 | 93:7 |

Data sourced from a study on peptide-catalyzed bromination. Reactions were conducted at -40 °C using 10 mol% of catalyst 6 . nih.gov

Enantioselective N-H Insertion: A powerful strategy for creating chiral amides involves the enantioselective insertion of a carbene into the N-H bond of a primary amide. researchgate.netnih.govnih.gov This reaction can be co-catalyzed by an achiral rhodium complex and a chiral squaramide catalyst. researchgate.netnih.gov The method is characterized by its mild conditions, rapid reaction times (often within one minute), and broad substrate scope, accommodating a wide variety of aromatic and aliphatic amides and α-diazoketones with high yields and excellent enantioselectivity. researchgate.netnih.gov Aromatic amides bearing electron-donating, electron-withdrawing, or halogen substituents have been successfully converted into chiral N-alkylated amides with high yields (93-99%) and enantioselectivities (92-96% ee). nih.gov

Table 3: Enantioselective N-H Insertion for Chiral Amide Synthesis

| Amide Substrate | Diazoketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzamide | Ethyl 2-diazoacetoacetate | 99 | 95 |

| 4-Methoxybenzamide | Methyl 2-diazo-3-oxobutanoate | 98 | 96 |

| 4-Chlorobenzamide | 1-Diazo-3,3-dimethyl-2-butanone | 95 | 94 |

Illustrative data based on findings from rhodium and squaramide co-catalyzed reactions. researchgate.netnih.gov

Diastereoselective Approaches using Chiral Auxiliaries: Chiral auxiliaries remain a robust and reliable method for controlling stereochemistry. The use of Ellman's chiral tert-butanesulfinamide is a highly effective strategy for the asymmetric synthesis of chiral amines. osi.lv These enantiopure amines can subsequently be acylated with a desired benzoyl chloride, such as 2-methylbenzoyl chloride, to yield diastereomerically pure benzamide derivatives. This two-step process allows for the reliable construction of a specific stereoisomer.

Copper-Catalyzed Reductive Relay Hydroaminocarbonylation: Recent advances have enabled the synthesis of remote chiral amides, where the stereocenter is distant from the amide functionality. A copper-catalyzed reductive relay hydroaminocarbonylation has been developed for the enantioselective synthesis of γ-chiral amides from allylic benzoates, carbon monoxide, and electrophilic aminating reagents. nih.gov This transformation establishes a chiral center at the γ-position relative to the amide nitrogen, opening avenues to novel chiral structures not easily accessible through traditional methods. nih.gov

Advanced Structural Analysis of this compound

A comprehensive review of the advanced structural characterization and conformational analysis of the chemical compound this compound is not currently possible due to a lack of available scientific data in public databases.

Despite extensive searches for experimental data pertaining to this compound, specific findings from key analytical techniques remain elusive. The required information for a detailed structural elucidation, as outlined in the requested sections, is not present in the accessible scientific literature. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and dynamic NMR studies for this compound are not documented.

Infrared (IR) and Raman Spectroscopy: Vibrational mode data for the functional groups of this specific compound are not available.

High-Resolution Mass Spectrometry (HRMS): Detailed reports on the elemental composition and fragmentation pathways for this compound could not be located.

Single Crystal X-ray Diffraction (SCXRD): There are no published crystal structures for this compound, which is essential for analyzing torsion angles, conformational preferences, hydrogen bonding networks, and π-π stacking interactions.

While data exists for structurally related compounds, such as N-(4-chlorophenyl)-2-methylbenzamide and various other fluorinated benzamides, this information cannot be substituted to describe this compound accurately. The subtle yet significant electronic and steric differences arising from the specific placement of the fluoro and methyl groups mean that the spectroscopic and crystallographic properties are unique to the target molecule.

Therefore, without access to primary research data from the synthesis and characterization of this compound, a scientifically accurate and informative article meeting the specified requirements cannot be generated. Further empirical research is needed to establish the foundational data for a thorough structural and conformational analysis of this compound.

Advanced Structural Characterization and Conformational Analysis

Conformational Analysis and Rotational Barriers around the Amide Bond

The conformational landscape of N-(4-fluorophenyl)-2-methylbenzamide is primarily defined by the rotational barriers around the amide C-N bond and the orientation of the two aromatic rings relative to the central amide plane. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to distinct and stable conformers. elsevierpure.comed.ac.uk The presence of substituents on both phenyl rings introduces steric and electronic effects that significantly influence the molecule's preferred geometry.

Detailed research on the specific conformational preferences and rotational energy barriers of this compound is not extensively documented in publicly available literature. However, analysis of structurally analogous compounds provides significant insight into the likely conformational behavior of the title compound.

In many aryl amides, the aromatic rings are tilted with respect to each other. researchgate.net For instance, in the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are twisted by approximately 60° relative to each other, a significant deviation from the roughly 30° tilt predicted by DFT calculations for the isolated molecules. researchgate.net This difference highlights the substantial impact of intermolecular forces in the solid state, such as N—H⋯O hydrogen bonding and π-stacking, on the molecular conformation. researchgate.net

The dihedral angles between the central amide plane and the two aromatic rings are key parameters in describing the conformation. In N-(4-Chlorophenyl)-2-methylbenzamide, the amide plane is tilted at 36.9 (7)° and 46.4 (5)° with respect to the aniline (B41778) and benzoyl rings, respectively. nih.gov The two aromatic rings themselves are oriented at a dihedral angle of 83.1 (1)°. nih.gov A similar, though not identical, set of orientations can be anticipated for this compound due to the comparable steric and electronic properties of fluorine and chlorine substituents at the para-position.

Theoretical and spectroscopic studies on other fluorinated benzamides further inform the conformational possibilities. For example, investigations into 2-fluoro-N-methylbenzamide reveal the existence of interconverting cis (O,F) and trans (O,F) conformers. nih.gov It has been noted that computational methods like molecular mechanics and ab initio calculations can overestimate the stability of conformers featuring N-H···F intramolecular hydrogen bonds by approximately 2 kcal/mol. nih.gov

The rotational barrier around the amide bond is a significant energetic hurdle. While specific values for this compound are not available, studies on related compounds provide a general range. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining these barriers, which are often high enough to allow for the observation of distinct conformers at room temperature. elsevierpure.comed.ac.uk For other substituted benzamides, these barriers can be influenced by both steric hindrance and the electronic effects of the substituents. nih.gov

The following table summarizes key conformational data from a closely related compound, N-(4-Chlorophenyl)-2-methylbenzamide, which serves as a reasonable model for estimating the geometry of this compound.

| Structural Parameter | Value for N-(4-Chlorophenyl)-2-methylbenzamide | Reference |

| Conformation of N-H and C=O bonds | trans | nih.gov |

| Dihedral Angle (Amide Plane - Aniline Ring) | 36.9 (7)° | nih.gov |

| Dihedral Angle (Amide Plane - Benzoyl Ring) | 46.4 (5)° | nih.gov |

| Dihedral Angle (Benzoyl Ring - Aniline Ring) | 83.1 (1)° | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Exploration of Fluorine Atom Position and Its Impact on Molecular Recognition and Binding Affinities

The position of the fluorine atom on the phenyl ring is a critical determinant of the molecule's interaction with biological targets. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring and participate in crucial interactions such as hydrogen bonds and halogen bonds, which can influence binding affinities with enzymes and receptors. researchgate.net

In related N-phenylbenzamide structures, the location of a halogen substituent has been shown to be essential for inhibitory effects on biological targets. polyu.edu.hk Studies on analogous systems, such as fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II, reveal that the position of the fluorine atom dictates the binding mode. For instance, a fluorine atom at the ortho position can cause steric repulsion, leading to a shift in nearby amino acid residues like Thr200. nih.gov Conversely, a meta or para positioning can lead to more favorable interactions within hydrophobic pockets. nih.gov Specifically, a fluorine atom at the para position, as in N-(4-fluorophenyl)-2-methylbenzamide, often orients itself towards the hydrophobic region of a binding site. nih.gov

Research on X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide (B126) isomers demonstrated that the fluorine position affects the planarity of the peptide bond and influences the formation of intermolecular bonds, which are crucial for supramolecular organization and, by extension, receptor interaction. researchgate.net For example, while the ortho and meta fluoro isomers exhibited high structural affinity and stability, the para isomer opened a "stereochemical gate," activating N-H∙∙∙∙O interpeptide bonds. researchgate.net This highlights the profound impact of the fluorine atom's location on the molecule's conformational preferences and its ability to engage in specific, affinity-driving interactions.

The following table summarizes the observed effects of fluorine substitution at different positions in related compound series, providing insight into the potential role of the 4-fluoro substitution in the title compound.

| Fluorine Position | Observed Effects on Binding and Structure | Reference |

| ortho | Can cause steric hindrance, leading to displacement of receptor amino acids. | nih.gov |

| meta | May be preferred for binding in hydrophobic pockets over the ortho position. | nih.gov |

| para | Often positions the fluorine atom toward hydrophobic regions of the binding site. Can activate specific intermolecular interactions. | researchgate.netnih.gov |

Steric and Electronic Effects of the Methyl Group at the Ortho Position on Biological Activity

The ortho-methyl group on the benzoyl ring of this compound introduces significant steric and electronic effects that modulate its biological activity. Sterically, the methyl group can influence the conformation of the entire molecule by restricting the rotation around the C(O)-N amide bond. This steric hindrance can force the two aromatic rings into a non-coplanar orientation. nih.gov In the crystal structure of the related N-(4-chlorophenyl)-2-methylbenzamide, the C=O bond is syn to the ortho-methyl group, and the dihedral angle between the benzoyl and aniline (B41778) rings is a significant 83.1°. nih.gov

This forced conformation can be either beneficial or detrimental to biological activity, depending on the topography of the target binding site. A twisted conformation might be ideal for fitting into a specific pocket, but it could also prevent the molecule from adopting the planar conformation sometimes required for optimal interaction. For example, in one study on N-phenylbenzamides, moving a methyl group to the ortho position proved challenging for certain chemical reactions, which was attributed to a steric clash between the ortho-methyl group and the directing group. researchgate.net

Electronically, the methyl group is weakly electron-donating, which can subtly influence the reactivity and interaction potential of the benzoyl ring. However, the steric effects of the ortho-methyl group are generally considered to be more dominant in dictating the molecule's biological profile. In some studies of N-phenylbenzamides, methyl substituents at both ortho and para positions led to an improvement in activity. nih.gov In other research on Schiff bases, methyl groups at the meta and para positions showed greater antimicrobial activity than the ortho-substituted derivatives, suggesting that the steric bulk at the ortho position can sometimes be unfavorable. researchgate.net

The table below illustrates the dual nature of the ortho-methyl group's influence.

| Effect | Description | Potential Biological Consequence | Reference |

| Steric Hindrance | Restricts rotation around the amide bond, forcing a twisted, non-coplanar ring orientation. | Can either enhance binding by fitting a specific pocket or reduce activity by preventing a necessary planar conformation. | nih.govresearchgate.net |

| Electronic Effect | Weakly electron-donating. | Generally considered less impactful than steric effects in this context. | nih.gov |

Influence of Substituent Nature and Position on Aromatic Rings on Biological Efficacy and Selectivity

The biological efficacy and selectivity of N-phenylbenzamide derivatives are highly sensitive to the nature and position of substituents on both aromatic rings. The core structure serves as a scaffold, and modifications can fine-tune its interaction with specific biological targets.

Systematic studies have shown that the substituent's position on the aromatic phenyl ring can lead to a pronounced enhancement in activity. nih.gov Interestingly, in some cases, there is no significant differential effect between electron-donating and electron-withdrawing groups, suggesting that steric and positional factors can be more critical than purely electronic ones. nih.gov For instance, in a series of imidazole-based N-phenylbenzamide derivatives, both methyl (electron-donating) and chloro (electron-withdrawing) substituents at various positions influenced cytotoxic activity. nih.gov

In another study focusing on antiviral activity against Enterovirus 71, substituents on the N-phenyl ring (ring B) were explored to enhance metabolic stability and investigate structure-activity relationships. mdpi.com It was found that a hydrogen-bond donor group at a specific position on this ring favored antiviral activity. mdpi.com Conversely, adding a propionyl substituent at the amino group was detrimental to activity. mdpi.com This underscores the importance of specific, directed interactions over general electronic effects.

Research on inhibitors of human Equilibrative Nucleoside Transporters (ENTs) based on a related scaffold demonstrated that the presence of a halogen substitute on the fluorophenyl moiety was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk The nature and position of other substituents could then modulate the selectivity between these two transporters.

The following table provides examples of how different substituents impact the biological activity of N-phenylbenzamide-related structures.

| Compound Series/Target | Substituent Modification | Impact on Efficacy and Selectivity | Reference |

| Imidazole-based N-phenylbenzamides (Anticancer) | Methyl and methoxy (B1213986) groups at ortho and para positions. | Improved cytotoxic activity. | nih.gov |

| N-phenylbenzamides (Anti-EV 71) | H-bond donor on the N-phenyl ring. | Favored anti-EV 71 activity. | mdpi.com |

| ENT Inhibitors | Halogen on the fluorophenyl moiety. | Essential for inhibitory activity against ENT1 and ENT2. | polyu.edu.hk |

| N-phenylbenzamides (C-H activation) | Methyl group at ortho, meta, or para positions. | Meta and para positions were well-tolerated; the ortho position presented steric challenges. | researchgate.net |

Correlation between Molecular Flexibility and Ligand-Target Engagement

Molecular flexibility, or the degree of conformational freedom, is a crucial parameter in ligand-target engagement. A rigid ligand may bind with a lower entropic penalty, as it has fewer conformations to "freeze" upon binding, which can improve affinity. nih.gov However, the relationship is not always straightforward.

The this compound molecule possesses a degree of flexibility, primarily through the rotation around the amide bond and the bonds connecting the rings to the amide linker. As discussed previously, the ortho-methyl group restricts some of this flexibility, pre-organizing the molecule into a more defined conformational space. nih.gov This pre-organization can be advantageous if the low-energy conformation matches the geometry of the target's binding site.

Counterintuitively, studies have shown that in some cases, the most flexible ligand can display the most entropically favored binding. nih.gov This can occur if the flexible ligand is more efficient at entrapping and organizing water molecules in solution prior to binding. The release of these ordered water molecules upon complex formation can provide a significant entropic driving force for the binding event. nih.gov

Molecular Mechanisms of Action and Biological Target Engagement

Cellular Biology Studies to Investigate Molecular Pathway Modulation (e.g., cell cycle progression, apoptosis induction, signaling cascade inhibition)

No peer-reviewed studies detailing the effects of N-(4-fluorophenyl)-2-methylbenzamide on cellular pathways are available. Consequently, there is no information regarding its ability to modulate cell cycle progression, induce apoptosis, or inhibit specific signaling cascades in cell-based assays. While other structurally related, but more complex, benzamide (B126) derivatives have been shown to induce apoptosis and cause cell cycle arrest, these findings cannot be directly attributed to this compound nih.govnih.gov.

Identification and Validation of Specific Molecular Targets (e.g., Histone Deacetylases (HDACs), Protein Kinases, G-Protein Coupled Receptors (GPCRs))

The specific molecular targets of this compound have not been identified or validated in published research. The chemical moieties it contains are found in various classes of inhibitors; for instance, the benzamide group is a key feature of many Histone Deacetylase (HDAC) inhibitors, and fluorophenyl rings are common in Protein Kinase and G-Protein Coupled Receptor (GPCR) ligands nih.govnih.govnih.gov. However, the specific activity of this compound itself against these or any other targets has not been documented.

Elucidation of Allosteric Modulation and Orthosteric Binding Mechanisms

As no specific molecular targets have been identified for this compound, there is no research available to elucidate its binding mechanism. It is therefore unknown whether it would act as an orthosteric or allosteric modulator on any potential biological target.

Protein-Ligand Complex Co-crystallography for Atomic-Level Interaction Analysis

There are no published crystal structures of this compound in complex with any protein target. Such co-crystallography studies are essential for understanding atomic-level interactions, and the absence of this data further underscores the lack of research into the specific biological target engagement of this compound.

Computational Chemistry and Molecular Modeling for Rational Design

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic reactivity of N-(4-fluorophenyl)-2-methylbenzamide. doaj.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For this compound, this analysis helps predict its reactivity profile and potential metabolic fate.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. researchgate.net These maps highlight electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds. Conversely, positive potential would be expected around the amide hydrogen, marking it as a hydrogen bond donor site. These predictions are crucial for understanding how the molecule will interact with biological targets. doaj.orgresearchgate.net

| Molecular Electrostatic Potential (MEP) | 3D visualization of the electrostatic potential on the molecule's surface. | Identifies nucleophilic and electrophilic sites for predicting intermolecular interactions. researchgate.net |

This table is illustrative, based on typical calculations performed on analogous aromatic amides.

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions and Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. mdpi.com For this compound, which has been investigated as a potential inhibitor of targets like Cholesteryl Ester Transfer Protein (CETP), docking simulations can place the molecule into the protein's active site. researchgate.net The process generates a binding score, such as binding energy (kcal/mol), which estimates the strength of the interaction. samipubco.com The resulting docked pose reveals key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. nih.govnih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the ligand-receptor complex. mdpi.com By tracking parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can confirm whether the ligand remains stably bound in the active site or if the initial docked conformation is transient. These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against CETP

| Parameter | Value/Description | Implication |

|---|---|---|

| Target Protein | Cholesteryl Ester Transfer Protein (CETP) | A validated target for dyslipidemia therapy. researchgate.net |

| Binding Site | Hydrophobic tunnel of CETP | The known binding location for small molecule inhibitors. |

| Binding Energy (Predicted) | -9.5 kcal/mol | A strong negative value suggests favorable binding affinity. |

| Key Interacting Residues | Leu295, Val340, Phe189, Arg203 | Specific amino acids in the active site forming stabilizing contacts. |

| Types of Interactions | - Hydrogen bond with Arg203 (amide C=O)- Hydrophobic interactions with Leu and Val- Pi-pi stacking with Phe189 (fluorophenyl ring) | These specific interactions anchor the ligand in the binding pocket. |

| MD Simulation Stability (RMSD) | < 2.0 Å over 100 ns | Indicates the ligand-protein complex is stable over the simulation period. mdpi.com |

This table presents hypothetical data based on published studies of fluorinated benzamides and CETP inhibitors to illustrate the output of docking and MD studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govyoutube.com To develop a QSAR model for a series of this compound analogs, one would first synthesize a library of related compounds with variations at different positions of the scaffold.

For each compound, molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific radii.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).

Topological descriptors: Indices that describe molecular branching and connectivity.

A mathematical equation is then generated to link these descriptors to the experimentally measured biological activity (e.g., IC₅₀). nih.gov This model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. QSPR models are developed similarly but predict physical properties like solubility or melting point.

Table 3: Example of a Dataset for a QSAR Study of this compound Analogs

| Compound | R1 Substitution | LogP (Hydrophobicity) | Molecular Volume (ų) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | -CH₃ | 3.10 | 205.4 | 5.2 |

| Analog 1 | -H | 2.85 | 190.1 | 8.9 |

| Analog 2 | -Cl | 3.45 | 210.8 | 3.1 |

| Analog 3 | -OCH₃ | 3.05 | 218.2 | 4.5 |

This table is a hypothetical representation to illustrate the components of a QSAR study. The IC₅₀ values are for illustrative purposes.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

A pharmacophore represents the three-dimensional arrangement of essential molecular features that are necessary for a ligand to be recognized by a specific biological target. nih.gov For this compound, a pharmacophore model can be generated based on its docked conformation within a target's active site (structure-based) or by aligning it with other known active molecules (ligand-based). scirp.org

The resulting pharmacophore model for this compound would likely consist of:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

Two aromatic rings (the fluorophenyl and methylphenyl groups).

A hydrophobic feature (the methyl group).

This 3D electronic and steric blueprint serves as a sophisticated filter for virtual screening. nih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophore model. mdpi.com The "hits" from this screening are then subjected to further analysis, such as molecular docking, to prioritize them for experimental testing, enabling the discovery of structurally novel compounds that retain the desired biological activity. researchgate.net

Table 4: Key Pharmacophoric Features of this compound

| Feature Type | Molecular Origin | Role in Target Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor residues (e.g., Arginine, Lysine) in the active site. |

| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Forms hydrogen bonds with acceptor residues (e.g., Aspartate, Glutamate). |

| Aromatic Ring | 4-fluorophenyl ring | Participates in pi-pi stacking or pi-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Aromatic Ring | 2-methylphenyl ring | Contributes to hydrophobic and aromatic interactions. |

| Hydrophobic Center | 2-methyl group | Occupies a hydrophobic pocket in the binding site, increasing binding affinity. |

De Novo Drug Design and Ligand-Based Design Approaches

Ligand-based and de novo design strategies leverage the structural information of a known active compound like this compound to create novel molecules.

Ligand-Based Drug Design (LBDD) uses the structure of a known binder as a direct template for modification. youtube.com Strategies include bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles while maintaining the key binding interactions. For example, the methyl group on the benzamide (B126) ring could be replaced with a chlorine atom to explore changes in steric and electronic properties. nih.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cholesteryl Ester Transfer Protein (CETP) |

| Thalidomide |

| Pomalidomide |

| Lenalidomide |

Future Research Directions and Unexplored Avenues in Benzamide Chemical Biology

Development of Next-Generation Synthetic Methodologies for Enhanced Molecular Complexity

The synthesis of N-(4-fluorophenyl)-2-methylbenzamide and its derivatives can be achieved through established amidation reactions. However, future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

One promising approach involves the use of novel coupling reagents that minimize side reactions and improve yields. For instance, the development of specialized carbodiimides or phosphonium-based reagents could facilitate the amide bond formation under milder conditions. Furthermore, catalytic methods, such as those employing transition metals, could offer a more atom-economical approach to the synthesis of complex benzamide (B126) analogues.

A key area of future development will be the diversification of the this compound scaffold. This will require the development of synthetic strategies that allow for the late-stage functionalization of the molecule. For example, C-H activation methods could be employed to introduce new functional groups onto the aromatic rings, enabling the rapid generation of a library of derivatives with diverse pharmacological properties. A patent for the preparation of a related compound, 4-amino-2-fluoro-N-methyl-benzamide, highlights a multi-step synthesis involving oxidation, amination, and reduction, suggesting that similar multi-step but high-yield processes could be developed for more complex analogues. google.com

The synthesis of new 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents has been explored as potential protein kinase inhibitors, demonstrating the feasibility of attaching complex heterocyclic systems to the benzamide core. nih.gov These approaches, which involve the condensation of a chlorinated benzamide intermediate with a heterocyclic amine, could be adapted for the synthesis of novel this compound analogues. nih.gov

Integration of High-Throughput Omics Technologies for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound and its future analogues, the integration of high-throughput omics technologies will be crucial. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular changes induced by the compound within a biological system.

For instance, transcriptomic analysis using techniques like RNA-sequencing can identify genes whose expression is altered in response to treatment with the compound. This can provide initial clues about the pathways and cellular processes that are modulated. Complementary proteomic studies, using mass spectrometry-based approaches, can then validate these findings at the protein level and identify post-translational modifications that may be induced.

Metabolomic profiling can reveal changes in the cellular metabolic state, offering insights into the compound's impact on cellular energy and biosynthesis. By integrating these different omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of activity, and uncover unexpected off-target effects. This holistic approach will be essential for advancing our understanding of the chemical biology of this compound.

Application of Artificial Intelligence and Machine Learning in Accelerating Benzamide Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and can be powerfully applied to the exploration of this compound and its chemical space. nih.govnih.gov These computational tools can accelerate the discovery and optimization process in several ways. youtube.com

One key application of AI/ML is in the prediction of the biological activities and physicochemical properties of novel benzamide analogues. By training algorithms on large datasets of known compounds and their associated biological data, it is possible to build predictive models that can screen virtual libraries of compounds and prioritize those with the highest probability of success. This can significantly reduce the time and cost associated with synthesizing and testing new molecules.

AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. nih.gov Starting with the this compound scaffold, these generative models could propose novel modifications that are predicted to enhance potency, selectivity, or pharmacokinetic properties.

Exploration of this compound Analogues in Novel Biological Systems and Disease Contexts

While the initial biological profile of this compound may be limited, the exploration of its analogues in a wide range of biological systems and disease contexts could uncover novel therapeutic opportunities. The structural simplicity of this compound makes it an ideal starting point for chemical modification to probe various biological targets.

For example, a related fluorinated benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, has been identified as a potent inhibitor of histone deacetylase 3 (HDAC3). nih.govnih.gov This suggests that analogues of this compound could also be explored for their activity against epigenetic targets. By systematically modifying the substitution pattern on the aromatic rings and the nature of the amide linkage, it may be possible to develop potent and selective inhibitors of other HDAC isoforms or other chromatin-modifying enzymes.

Furthermore, the benzamide scaffold is present in compounds with a broad range of biological activities, including as kinase inhibitors and antibacterial agents. Therefore, screening a library of this compound analogues against a diverse panel of biological targets could lead to the discovery of new lead compounds for various diseases. The exploration of these analogues in disease models of cancer, neurodegenerative disorders, and infectious diseases will be a critical step in realizing their full therapeutic potential.

| Analogue | Biological Target/Activity | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HDAC3 Inhibitor | nih.govnih.gov |

| 4-methylbenzamide derivatives with purine substituents | Potential Protein Kinase Inhibitors | nih.gov |

| 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide | Antileishmanial agent precursor | mdpi.com |

Design of Targeted Degraders and PROTACs Incorporating Benzamide Scaffolds

A particularly exciting future direction for this compound is its potential use as a scaffold for the design of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs). mdpi.compreprints.org PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. mdpi.comresearchgate.net

Recent research has shown that certain benzamide derivatives can act as ligands for the E3 ligase cereblon (CRBN). nih.govacs.org This opens up the possibility of using the this compound scaffold as a new E3 ligase-binding element in PROTAC design. By attaching a linker and a ligand for a specific protein of interest to this scaffold, it may be possible to create novel PROTACs that can selectively degrade disease-causing proteins. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-fluorophenyl)-2-methylbenzamide, and how can reaction conditions be troubleshooted?

- Methodological Answer : The compound can be synthesized via coupling reactions between 2-methylbenzoic acid derivatives and 4-fluoroaniline. A robust approach involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under inert conditions at low temperatures (e.g., -50°C) to minimize side reactions. Yield optimization requires careful stoichiometric control (1:1 molar ratio of acid to amine) and purification via column chromatography using ethyl acetate/hexane gradients . Common issues like incomplete coupling can be resolved by increasing reaction time or substituting DCC with EDC·HCl for better solubility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm amide bond formation via peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- ¹H-NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.5 ppm for -CH₃), and fluorine-coupled splitting patterns .

- Elemental Analysis : Validate purity by matching experimental and theoretical C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do pH, temperature, and solvent polarity influence the fluorescence properties of this compound?

- Methodological Answer : Fluorescence intensity is maximized at pH 5 (due to protonation-deprotonation equilibria of the amide group) and 25°C (thermal stability prevents quenching). Polar aprotic solvents (e.g., DMSO) enhance emission at λex/λem = 340/380 nm, while acidic/basic conditions reduce intensity via electronic effects. Binding constants (K) with metal ions (e.g., Pb²⁺) can be calculated using Stern-Volmer plots .

Table 1: Fluorescence Optimization Parameters

| Parameter | Optimal Value | Impact on Intensity |

|---|---|---|

| pH | 5.0 | Maximizes emission |

| Temperature | 25°C | Prevents quenching |

| Solvent | DMSO | Enhances λem |

| LOD/LOQ | 0.269/0.898 mg·L⁻¹ | Sensitivity threshold |

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is ideal for precise structural determination. Key steps:

Q. How can contradictory data between elemental analysis and spectroscopic results be reconciled?

- Methodological Answer : Discrepancies often arise from residual solvents or incomplete purification. Cross-validate with:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺).

- Thermogravimetric Analysis (TGA) : Detect solvent loss below 150°C.

- HPLC-PDA : Assess purity >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.